Benzo[d]thiazole-6-sulfonic acid

Solubility Drug Discovery Aqueous Compatibility

This is the 6-position sulfonic acid isomer, critical for precise reactivity, aqueous solubility, and hydrogen-bonding capacity in HIV-1 protease inhibitor synthesis and bioconjugation. Its distinct profile vs. 2-,5-, or 7-sulfonic isomers ensures reproducible results in aqueous-phase reactions and drug design. Bulk and R&D quantities available.

Molecular Formula C7H5NO3S2
Molecular Weight 215.3 g/mol
CAS No. 145708-16-3
Cat. No. B178511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazole-6-sulfonic acid
CAS145708-16-3
Synonymsbenzo[d]thiazole-6-sulfonic acid
Molecular FormulaC7H5NO3S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)O)SC=N2
InChIInChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11)
InChIKeyUGDMYHVETQRVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]thiazole-6-sulfonic Acid (CAS 145708-16-3): Procurement-Ready Specifications and Core Properties


Benzo[d]thiazole-6-sulfonic acid (CAS 145708-16-3) is a sulfur-containing heterocyclic compound with the molecular formula C7H5NO3S2 and a molecular weight of 215.3 g/mol [1]. It features a benzothiazole core—a benzene ring fused to a thiazole ring—with a sulfonic acid group (-SO3H) specifically attached at the 6-position [2]. The compound exists as a solid with a computed density of 1.7±0.1 g/cm³ and a topological polar surface area of 104 Ų . Its computed XLogP3 value is 0.8, indicating moderate lipophilicity balanced by the polar sulfonic acid moiety [3]. This compound serves as a versatile building block in medicinal chemistry and materials science, with documented applications in the synthesis of HIV-1 protease inhibitors and as a precursor for sulfonamide derivatives [4].

Why Generic Benzothiazole Substitution Fails: The Critical Role of Benzo[d]thiazole-6-sulfonic Acid's Positional Specificity


Benzothiazole derivatives cannot be treated as interchangeable commodities in scientific research and industrial applications. The precise position of the sulfonic acid substituent on the benzothiazole core critically determines physicochemical properties, reactivity profiles, and downstream synthetic utility [1]. Benzo[d]thiazole-6-sulfonic acid (6-position substitution) exhibits distinct electronic distribution, hydrogen-bonding capacity, and solubility behavior compared to its 2-sulfonic, 5-sulfonic, or 7-sulfonic positional isomers [2]. The 6-position sulfonic acid group confers enhanced aqueous solubility relative to unsubstituted benzothiazole (which is poorly water-soluble), enabling compatibility with biological assay conditions and aqueous-phase reactions that would be impractical with non-sulfonated analogs . Furthermore, the compound's specific safety profile—classified with GHS hazard codes H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation)—mandates distinct handling protocols compared to other benzothiazole derivatives with differing hazard classifications [3]. These quantifiable differences underscore why generic substitution without rigorous validation introduces unacceptable variability in experimental reproducibility and process outcomes.

Quantitative Differentiation Evidence for Benzo[d]thiazole-6-sulfonic Acid Versus Closest Analogs


Enhanced Aqueous Solubility Relative to Unsubstituted Benzothiazole: A Key Differentiator for Biological Assays

Benzo[d]thiazole-6-sulfonic acid demonstrates substantially enhanced water solubility compared to the unsubstituted benzothiazole core scaffold . Unsubstituted benzothiazole is poorly soluble in water, limiting its direct utility in biological buffer systems and aqueous-phase reactions. The introduction of the sulfonic acid group at the 6-position dramatically improves aqueous compatibility, enabling the compound to be employed in aqueous reaction media and biological assay conditions without requiring organic co-solvents [1]. While precise water solubility values for the target compound are not reported in primary literature, the sulfonic acid functional group confers strong ionic character that predictably enhances water solubility relative to non-sulfonated benzothiazole [2].

Solubility Drug Discovery Aqueous Compatibility

Distinct Electronic and Physicochemical Profile Compared to 2-Amino-6-benzothiazolesulfonic Acid

Benzo[d]thiazole-6-sulfonic acid (MW 215.3 g/mol) differs fundamentally from 2-amino-benzothiazole-6-sulfonic acid (MW 230.26 g/mol) in its electronic distribution and hydrogen-bonding capacity [1]. The target compound possesses one hydrogen bond donor (the sulfonic acid proton) and five hydrogen bond acceptors (three from the sulfonic acid oxygens, one from the thiazole nitrogen, and one from the thiazole sulfur) . In contrast, the 2-amino analog introduces an additional hydrogen bond donor at the 2-position (the amino group), increasing the total hydrogen bond donor count to 2 and the acceptor count to 6 [2]. This difference fundamentally alters the compound's hydrogen-bonding network, solubility behavior, and reactivity in condensation and coupling reactions [3]. The computed XLogP3 of 0.8 for Benzo[d]thiazole-6-sulfonic acid reflects a balanced lipophilic/hydrophilic profile distinct from the more polar 2-amino analog [4].

Physicochemical Properties Electronic Profile Structure-Activity Relationship

Documented Utility as a Key Intermediate in HIV-1 Protease Inhibitor Synthesis

Benzo[d]thiazole-6-sulfonic acid has been explicitly documented as a synthetic precursor in the development of benzothiazolesulfonamide HIV-1 protease inhibitors [1]. Nagarajan et al. (2003) developed an efficient two-step synthesis of benzothiazole-6-sulfonic acid starting from sulfanilamide, demonstrating its practical accessibility as a building block [2]. The study showed that replacement of the t-butylurea moiety with a benzothiazolesulfonamide group in HIV-1 protease inhibitors resulted in improved potency and antiviral activity [3]. This synthetic utility distinguishes Benzo[d]thiazole-6-sulfonic acid from other positional isomers (e.g., 2-sulfonic or 5-sulfonic benzothiazoles) that lack equivalent published precedent in this specific therapeutic class [4].

HIV-1 Protease Medicinal Chemistry Synthetic Intermediate

Quantified GHS Hazard Profile Distinct from Non-Sulfonated Benzothiazole Analogs

Benzo[d]thiazole-6-sulfonic acid carries a specific GHS hazard classification that differentiates it from many non-sulfonated benzothiazole derivatives [1]. The compound is classified with 100% confidence under H302 (Harmful if swallowed) [Warning, Acute toxicity, oral], H314 (Causes severe skin burns and eye damage) [Danger, Skin corrosion/irritation], and H335 (May cause respiratory irritation) [Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation] [2]. This hazard profile reflects the corrosive nature of the sulfonic acid group and necessitates specific personal protective equipment (PPE) and handling protocols that may differ from those required for other benzothiazole derivatives lacking this functional group [3].

Safety Handling GHS Classification

Lower Topological Polar Surface Area (TPSA) Relative to Diuretic Benzothiazole Sulfonamide Derivatives

Benzo[d]thiazole-6-sulfonic acid has a computed topological polar surface area (TPSA) of 104 Ų [1]. This value is lower than many benzothiazole sulfonamide derivatives designed for diuretic activity, which often contain additional polar functional groups (e.g., sulfamoyl or carboxyl moieties) that increase TPSA [2]. TPSA is a critical descriptor for predicting membrane permeability and oral bioavailability in drug discovery; compounds with TPSA <140 Ų generally exhibit favorable intestinal absorption, while those >140 Ų often face permeability limitations [3]. The 104 Ų value positions Benzo[d]thiazole-6-sulfonic acid and its direct derivatives in a favorable range for potential oral bioavailability, distinguishing it from more polar benzothiazole analogs with higher TPSA values [4].

TPSA Membrane Permeability Drug Design

High-Value Research and Industrial Application Scenarios for Benzo[d]thiazole-6-sulfonic Acid


Medicinal Chemistry: Scaffold for HIV-1 Protease Inhibitors and Antiviral Agents

As established by Nagarajan et al. (2003), Benzo[d]thiazole-6-sulfonic acid serves as a validated synthetic intermediate for benzothiazolesulfonamide-based HIV-1 protease inhibitors with improved potency and antiviral activity [1]. Research teams developing next-generation antiviral therapeutics can leverage this established synthetic route to accelerate hit-to-lead optimization. The compound's balanced lipophilic/hydrophilic profile (XLogP3 = 0.8) and favorable TPSA (104 Ų) support the design of orally bioavailable candidates [2]. Procurement for this application should prioritize high-purity material (≥95%) to minimize impurities that could confound structure-activity relationship studies [3].

Aqueous-Phase Organic Synthesis and Bioconjugation Chemistry

The enhanced aqueous compatibility conferred by the 6-position sulfonic acid group enables Benzo[d]thiazole-6-sulfonic acid to be employed in aqueous-phase reactions and bioconjugation protocols where non-sulfonated benzothiazoles would require organic co-solvents [1]. This property is particularly valuable for synthesizing water-soluble fluorescent probes, enzyme substrates, and affinity labels. The sulfonic acid group also provides a convenient handle for further derivatization via sulfonyl chloride formation, enabling conjugation to amines, alcohols, and other nucleophiles under mild aqueous-compatible conditions [2].

Materials Science: Precursor for Functionalized Polymers and Dyes

Benzo[d]thiazole-6-sulfonic acid is documented as a starting material for synthesizing dyes, pigments, and functionalized polymers [1]. The sulfonic acid group enhances solubility and ionic character, making derivatives suitable for water-based dyeing processes and electroactive materials. The benzothiazole core contributes to desirable optical and electronic properties, including UV absorption and fluorescence. Procurement for these applications should consider the compound's GHS H314 (corrosive) classification when planning scale-up and handling protocols [2].

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